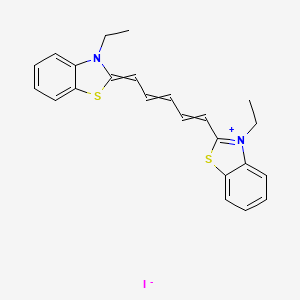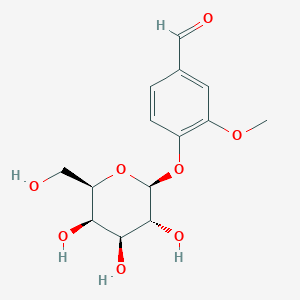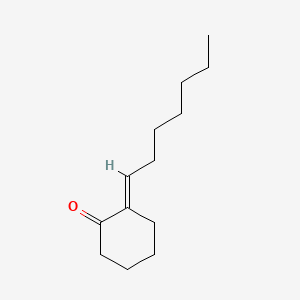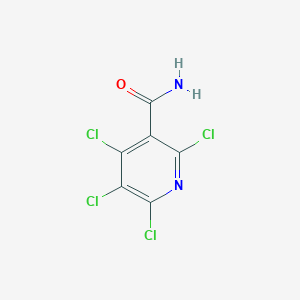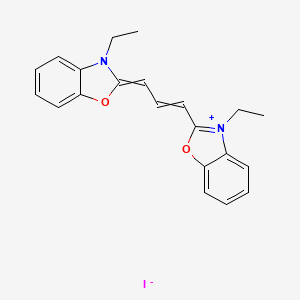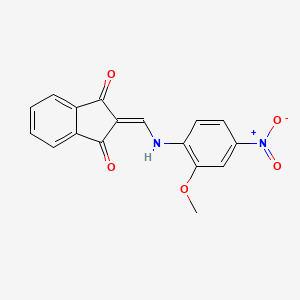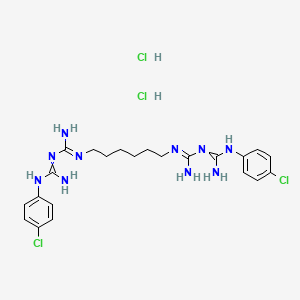
Chlorhexidine HCl
Overview
Description
Chlorhexidine HCl is the cationic salt form of chlorhexidine, a bactericidal detergent . It is used for skin disinfection before surgery and to sterilize surgical instruments . It is also used for cleaning wounds, preventing dental plaque, treating yeast infections of the mouth, and to keep urinary catheters from blocking .
Synthesis Analysis
The synthesis of Chlorhexidine HCl has been evaluated on a variety of HPLC systems across various vendors . A scaled method based on the USP monograph for chlorhexidine hydrochloride organic impurities was used to assess carryover performance across several HPLC systems .Molecular Structure Analysis
Chlorhexidine is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . The molecular formula is C22H30Cl2N10 .Physical And Chemical Properties Analysis
Chlorhexidine HCl has a molecular weight of 578.37 . It is commonly used in salt form, either the gluconate or the acetate . The pH, radio-opacity, and working time of the calcium hydroxide-containing medications are not affected by Chlorhexidine HCl .Scientific Research Applications
Nanoparticle Technology for Oral Delivery : Chlorhexidine can be used in nanoparticle form for controlled, sustained topical delivery in the oral environment. This approach increases both the local dose and duration of soluble Chlorhexidine delivery when applied to hydroxyapatite surfaces, potentially providing a means to deliver a sustained dose of Chlorhexidine with less frequent interventions (Garner & Barbour, 2015).
Chlorhexidine Nanoemulsion as Root Canal Irrigant : A study on Chlorhexidine HCl nanoemulsion demonstrated its improved penetration ability, cleansing, and antibacterial effect when used as a root canal irrigant. The nanoemulsion preparation showed enhanced efficacy against Enterococcus faecalis and better cleansing ability compared to normal particle size Chlorhexidine (Abdelmonem et al., 2019).
Pharmaco-biological Activity and Application in Dentistry : Chlorhexidine has a wide application in dentistry and antisepsis. It shows strong biocidal activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria. Its application ranges from reducing plaque accumulation, tooth caries, gingivitis, periodontitis, to alveolar osteitis. However, it can cause side effects like teeth colorization, cytotoxic activity on human cells, and its activity depends on the environmental pH (Karpiński & Szkaradkiewicz, 2015).
Effects on Dentine Surface Morphology : Chlorhexidine application on dentine surfaces can influence adhesive bond strength. The study found that different application protocols of Chlorhexidine digluconate affected the amount of deposits and the degree of smear layer removal from the dentine surface (Lapinska et al., 2018).
Cytotoxicity Evaluation on Human Cells : Chlorhexidine gluconate shows cytotoxic effects on local proliferating cells like fibroblasts, myoblasts, and osteoblasts, which raises concerns about its use in surgical skin-preparation and intra-wound irrigation (Liu et al., 2018).
Chlorhexidine-Induced Changes in Human Cells : Chlorhexidine can induce a dose-dependent reduction in cellular proliferation and significantly reduce both collagen and noncollagen protein production of human gingival fibroblasts in vitro (Mariotti & Rumpf, 1999).
Nanoparticle-Encapsulated Chlorhexidine Against Oral Bacterial Biofilms : Chlorhexidine encapsulated in nanoparticles demonstrated potent antibacterial effects on oral biofilms, suggesting its potential as an anti-biofilm agent for clinical use (Seneviratne et al., 2014).
Sustained Activity of Chlorhexidine in Microspheres : Chlorhexidine dihydrochloride incorporated into human albumin microspheres provided sustained antibacterial activity against bacteria from urinary tract infections. This approach may be beneficial for applications like coating catheters to prevent infections (Egbaria & Friedman, 1990).
Mechanism of Action
Chlorhexidine kills by disrupting the cell membrane . Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds . It has both bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) mechanisms of action, depending on its concentration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVQTJZDCGNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorhexidinedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)



![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)
